molecular formula C11H14ClNO4S B4400358 Methyl 2-[(4-chlorophenyl)sulfonyl-ethylamino]acetate

Methyl 2-[(4-chlorophenyl)sulfonyl-ethylamino]acetate

Cat. No.: B4400358
M. Wt: 291.75 g/mol
InChI Key: BLZDNXKTBZPPQE-UHFFFAOYSA-N
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Description

Methyl N-[(4-chlorophenyl)sulfonyl]-N-ethylglycinate is a chemical compound that belongs to the class of sulfonyl glycinates It is characterized by the presence of a sulfonyl group attached to a glycine moiety, with additional substitution by a 4-chlorophenyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-chlorophenyl)sulfonyl-ethylamino]acetate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-ethylglycine methyl ester. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(4-chlorophenyl)sulfonyl]-N-ethylglycinate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding sulfides or amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of sulfides or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl N-[(4-chlorophenyl)sulfonyl]-N-ethylglycinate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate
  • Methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate
  • 4-Chlorophenyl methyl sulfone

Uniqueness

Methyl N-[(4-chlorophenyl)sulfonyl]-N-ethylglycinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the sulfonyl moiety enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-[(4-chlorophenyl)sulfonyl-ethylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S/c1-3-13(8-11(14)17-2)18(15,16)10-6-4-9(12)5-7-10/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZDNXKTBZPPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)OC)S(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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